2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione
Description
2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a heterocyclic scaffold widely explored in medicinal and materials chemistry due to its stability and functional versatility. This compound features a 3-methylbut-2-enyloxy (prenyloxy) substituent at the 2-position of the isoindoline-1,3-dione core.
Properties
IUPAC Name |
2-(3-methylbut-2-enoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(2)7-8-17-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOJVJDSRGTZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCON1C(=O)C2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane. The product is then purified by recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations :
- Electron-Deficient Substituents (e.g., aryl halides in ) enhance thermal stability and are common in materials science .
- Allyl/Alkenyl Groups (e.g., compounds 16–23 in ) enable further functionalization via epoxidation or click chemistry .
- Hydroxyalkyl Chains () facilitate hydrogen bonding, critical for biological target interactions .
Epoxide Ring-Opening ()
Compounds like 2-(2-hydroxy-3-(benzylamino)propyl)isoindoline-1,3-dione () are synthesized via epoxide intermediates. For example, 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (compound 20) reacts with amines in n-propanol under pyridine catalysis, yielding hydroxyalkyl derivatives with moderate yields (26–37%) .
Nucleophilic Substitution ()
2-(Cyclohex-2-enyloxy)isoindoline-1,3-dione () is synthesized using cyclohex-2-enol and phthalimide derivatives. Similarly, fluorinated analogs like 2-((perfluoropropan-2-yl)oxy)isoindoline-1,3-dione () require specialized reagents (e.g., perfluoroalkyl iodides) and radical initiators .
Knoevenagel Condensation ()
Arylacryloyl derivatives (e.g., compounds 3–6 in ) are synthesized via condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with aldehydes, achieving yields up to 36% .
Anticancer Activity ()
Control compounds like Con1–Con3 (IC50 > 200 µM) demonstrate that urea moieties or trifluoromethyl groups (e.g., compounds 5a–5e in ) enhance anti-tumor efficacy by 10–20 fold .
Cholinesterase Inhibition ()
Arylacryloyl derivatives (compounds 3–6) show in vitro acetylcholinesterase inhibition, though specific IC50 values are unreported .
Anti-Inflammatory Activity ()
Aminoacetylenic derivatives (ZM2–ZM6) exhibit dose-dependent inhibition of carrageenan-induced edema (p < 0.05–0.01), highlighting the role of propargyl groups in bioactivity .
Biological Activity
2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione is a chemical compound characterized by its isoindoline-1,3-dione core structure with a 3-methylbut-2-enyloxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
- Molecular Formula : C13H13NO3
- CAS Number : 157128-91-1
The unique structure of this compound allows it to participate in various chemical reactions and biological interactions, making it a valuable compound for further research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing various cellular pathways. The exact mechanisms remain under investigation but may involve the following:
- Enzyme Inhibition : Potential inhibition of cyclooxygenases (COX) and acetylcholinesterase (AChE), which are critical in inflammation and neurodegenerative diseases.
- Antimicrobial Activity : Evidence suggests that this compound may exhibit antibacterial and antifungal properties.
Anticancer Properties
Research indicates that isoindoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| Similar Isoindole Derivative | K562 | 7.4 |
| Similar Isoindole Derivative | MCF7 | 6.5 |
These results underscore the potential of this compound as a lead structure for developing new anticancer therapeutics .
Anti-inflammatory Activity
Isoindoline derivatives have been shown to inhibit pro-inflammatory factors such as cyclooxygenase (COX) enzymes and cytokines. The mechanism involves downregulating inflammatory mediators like TNF-α and IL-6 while upregulating anti-inflammatory factors such as IL-10 .
Case Studies
Several studies have investigated the biological effects of isoindoline derivatives:
- Study on Neuroprotective Effects :
- Antimicrobial Screening :
Q & A
Q. What are the optimized synthetic routes for preparing 2-(3-Methylbut-2-enyloxy)isoindoline-1,3-dione and its derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, derivatives with aliphatic or aromatic substituents can be synthesized by reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with amines under pyridine catalysis in n-propanol, yielding products with 26–37% efficiency . Alternative routes include using potassium phthalimide and alkyl halides in DMF, as demonstrated for 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione (76% yield) . Key optimization factors include:
Q. Table 1: Representative Synthetic Yields
Q. How is NMR spectroscopy applied to confirm the structural integrity of isoindoline-1,3-dione derivatives?
Methodological Answer: 1H and 13C NMR are critical for verifying substituent positioning and stereochemistry. For example:
- 1H NMR : Protons adjacent to the phthalimide carbonyls resonate at δ 3.8–4.5 ppm (e.g., methylene groups in 2-(2-iodoethyl) derivatives) .
- 13C NMR : Carbonyl carbons appear at δ 167–170 ppm, while aliphatic carbons range from δ 20–50 ppm .
- Coupling constants : Coupling in allyl ethers (e.g., 3-methylbut-2-enyloxy groups) shows J = 6–8 Hz for trans-configurations .
Q. Table 2: Key NMR Signals for Derivatives
Advanced Research Questions
Q. What in vitro models are suitable for assessing the neuroprotective potential of these derivatives in Alzheimer’s disease?
Methodological Answer: Derivatives are evaluated using:
- Acetylcholinesterase (AChE) inhibition assays : Compounds like 2-(benzylamino-2-hydroxyalkyl) derivatives show IC50 values <10 μM, measured via Ellman’s method .
- Tau protein aggregation models : Thioflavin-T fluorescence assays quantify inhibition of fibril formation .
- Oxidative stress models : SH-SY5Y neuronal cells treated with H2O2 or Aβ1–42 peptides assess ROS reduction .
Q. Key Design Considerations :
Q. How do substituents on the isoindoline-1,3-dione core modulate 15-lipoxygenase-1 (15-LOX-1) inhibition?
Methodological Answer: Electron-withdrawing groups (EWGs) and hydrophobic substituents enhance 15-LOX-1 inhibition:
- EWGs (e.g., -NO2, -Cl) : Increase binding affinity by stabilizing enzyme-substrate interactions. For example, 2-(4-chlorobenzyl) derivatives show 2-fold higher activity vs. unsubstituted analogs .
- Hydrophobic chains (e.g., 3-methylbut-2-enyloxy) : Improve membrane permeability, as seen in IC50 reductions from 45 μM to 12 μM .
Q. Table 3: Substituent Effects on 15-LOX-1 Inhibition
| Substituent | IC50 (μM) | LogP | Reference |
|---|---|---|---|
| Unsubstituted | 45.2 | 1.73 | |
| 4-Chlorobenzyl | 18.5 | 2.85 | |
| 3-Methylbut-2-enyloxy | 12.1 | 3.10 |
Q. What computational strategies are employed to predict the pharmacokinetic properties of isoindoline-1,3-dione derivatives?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like AChE or 15-LOX-1. For example, 2-(3-methylbut-2-enyloxy) derivatives show a docking score of −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs .
- ADMET prediction : SwissADME or QikProp estimate bioavailability (e.g., 80% intestinal absorption for derivatives with LogP <3) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
Q. How are isoindoline-1,3-dione derivatives integrated into polymer membranes for gas separation?
Methodological Answer: Derivatives like 5,6-di(9H-carbazol-9-yl)isoindoline-1,3-dione enhance CO2/N2 selectivity in rubbery polymers:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
